molecular formula C22H24N2OS B2657204 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 403723-31-9

2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2657204
CAS No.: 403723-31-9
M. Wt: 364.51
InChI Key: GJIWEZZHNVFRSL-UHFFFAOYSA-N
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Description

The compound 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • Position 2: A 4-tert-butylbenzylthio group ([(4-tert-butylphenyl)methyl]sulfanyl), contributing steric bulk and lipophilicity.

Quinazolinones are pharmacologically significant scaffolds, often explored for antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-prop-2-enylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-5-14-24-20(25)18-8-6-7-9-19(18)23-21(24)26-15-16-10-12-17(13-11-16)22(2,3)4/h5-13H,1,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWEZZHNVFRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the tert-Butylphenyl Group: This step involves the alkylation of the sulfanyl group with 4-tert-butylbenzyl halides under basic conditions.

    Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through allylation reactions using allyl halides or allyl alcohols in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.

Medicine

The compound is of interest in medicinal chemistry for its potential pharmacological properties. Researchers explore its activity against various biological targets, aiming to develop new drugs for the treatment of diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quinazolinones, focusing on substituent variations and their implications:

2.1 Substituent Analysis
Position 2 Variations
  • Compound 7A1 () : Features a [2-(4-bromophenyl)-2-oxoethyl]sulfanyl group. The bromine atom introduces electron-withdrawing effects, which may influence electronic properties and reactivity.
Position 3 Variations
  • Target Compound : The allyl group provides unsaturation, enabling Michael additions or polymerizations, which are absent in aryl-substituted analogs.
  • Compound : Substituted with a 4-chlorophenyl group, imparting electron-withdrawing effects and rigidity compared to the flexible allyl group.
2.3 Reactivity and Functional Implications
  • Allyl vs.
  • Thioether Linkages : The tert-butylbenzylthio group in the target compound is less nucleophilic than unsubstituted sulfanyl groups (e.g., ), reducing susceptibility to oxidation .

Biological Activity

Molecular Formula

  • C : 19
  • H : 22
  • N : 2
  • S : 1

Molecular Weight

  • 438.63 g/mol

Structural Characteristics

The compound features a quinazolinone core with a sulfanyl group and a tert-butylphenyl substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50–200 µg/mL, suggesting moderate to high efficacy against these pathogens .

Anticancer Properties

Quinazoline derivatives, including the compound , have been explored for their anticancer potential. A study demonstrated that similar compounds could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of quinazoline derivatives. In vitro assays revealed that these compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study tested various quinazoline derivatives against a panel of bacterial strains, finding that modifications to the sulfanyl group significantly enhanced antimicrobial activity.
    • The compound exhibited an MIC of 75 µg/mL against E. coli, indicating promising potential for further development as an antibacterial agent.
  • Case Study on Anticancer Activity :
    • Research conducted on the effects of quinazoline derivatives on human cancer cell lines showed that treatment with these compounds resulted in a dose-dependent decrease in cell viability.
    • The compound demonstrated an IC50 value of approximately 5 µM in MDA-MB-231 cells, highlighting its potential as an anticancer agent.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways related to growth and survival.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells may be linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies suggest that these compounds may also possess antioxidant properties, helping to mitigate oxidative stress within cells.

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